Quetiapine EP Impurity C
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Overview
Description
Quetiapine EP Impurity C is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine EP Impurity C typically involves multiple steps, starting from the preparation of the benzothiazepine core. The key steps include:
Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.
Piperazine Substitution: The benzothiazepine core is then reacted with piperazine derivatives to introduce the piperazinyl groups.
Ethoxy and Acetate Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Quetiapine EP Impurity C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazepine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Quetiapine EP Impurity C has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders, such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Quetiapine EP Impurity C involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved may include the serotonin and dopamine pathways, which are crucial in regulating mood and behavior.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: An antipsychotic drug with a similar benzothiazepine structure.
Clozapine: Another antipsychotic with a tricyclic structure similar to benzothiazepines.
Olanzapine: Atypical antipsychotic with structural similarities to benzothiazepines.
Uniqueness
Quetiapine EP Impurity C is unique due to its specific substitution pattern and the presence of both ethoxy and acetate linkages. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVVVZKNWCEEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798840-31-9 |
Source
|
Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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